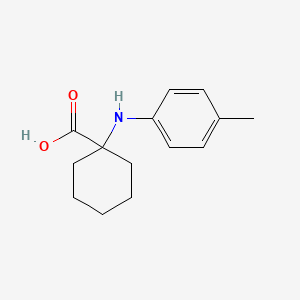

1-p-Tolylamino-cyclohexanecarboxylic acid

Description

Contextualizing Amino-Cyclohexanecarboxylic Acid Scaffolds in Organic Synthesis

Amino-cyclohexanecarboxylic acid scaffolds are valuable building blocks in organic synthesis. Their conformationally restricted nature makes them crucial in the design of peptidomimetics, which are compounds that mimic the structure and function of natural peptides. For instance, 1-aminocyclohexane-1-carboxylic acid (Ac6c) has been studied for its ability to stabilize highly regular β-helical motifs in synthetic nanostructures nih.gov.

These scaffolds serve as key intermediates in the synthesis of various pharmaceutically active compounds. google.com The stereochemistry of the amino and carboxylic acid groups on the cyclohexane (B81311) ring, whether cis or trans, is pivotal as it dictates the three-dimensional arrangement of functional groups, which in turn influences biological activity. google.com Derivatives of trans-4-amino-1-cyclohexanecarboxylic acid, for example, are important in the development of Janus kinase (JAK) inhibitors for treating inflammatory conditions and dipeptidyl peptidase IV (DPP-IV) inhibitors for type 2 diabetes. google.com They are also used in the synthesis of other active pharmaceutical ingredients, including the veterinary drug Oclacitinib. google.com

Overview of Arylamine Integration into Cyclohexanecarboxylic Acid Frameworks

The integration of an arylamine group onto a cyclohexanecarboxylic acid framework creates N-aryl derivatives with distinct properties. This structural modification can significantly influence the molecule's biological activity, a principle that is actively explored in drug discovery. The synthesis of N-arylcyclohexanecarboxamides has been achieved through methods such as the application of hexahydrophthalic anhydride (B1165640) derived from catalytic hydrogenation processes. epa.govresearchgate.net

Research into 4-amino-4-arylcyclohexanones, which are closely related structures, has demonstrated that the nature and position of substituents on the aromatic ring are critical for analgesic activity. nih.gov Specifically, compounds with a p-methyl (p-tolyl) or p-bromo substituent on the aryl ring showed considerable potency. nih.gov This highlights the importance of the arylamine moiety in modulating the pharmacological profile of the cyclohexane core. The synthesis of such compounds can involve complex multi-step processes, including Michael reactions and Curtius rearrangements. nih.gov

Research Significance and Potential Academic Contributions of 1-p-Tolylamino-cyclohexanecarboxylic Acid Investigations

While extensive research specifically targeting this compound is not widely documented in publicly available literature, its structural components suggest significant potential for academic and industrial research. The molecule combines the conformationally constrained aminocyclohexanecarboxylic acid scaffold with an N-aryl (p-tolyl) substituent.

Investigations into this specific compound could contribute to the field of medicinal chemistry. Based on the structure-activity relationships of analogous compounds, it could be a candidate for developing new therapeutic agents. For example, the p-tolyl group has been associated with enhanced biological activity in other molecular frameworks, including potential antibacterial properties. nih.gov Furthermore, the analgesic properties observed in related N-aryl cyclohexane derivatives suggest a potential line of inquiry for this compound. nih.gov

Detailed study of its synthesis, chemical properties, and biological activity would provide valuable data for the broader understanding of N-substituted cyclohexanecarboxylic acids.

Chemical Data for this compound

| Property | Value |

| CAS Number | 99216-79-2 |

| Molecular Formula | C₁₄H₁₉NO₂ |

| Molecular Weight | 233.31 g/mol |

| SMILES | CC1=CC=C(C=C1)NC2(CCCCC2)C(=O)O |

| Topological Polar Surface Area (TPSA) | 49.3 Ų |

| logP (octanol-water partition coefficient) | 3.19 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 3 |

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methylanilino)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-11-5-7-12(8-6-11)15-14(13(16)17)9-3-2-4-10-14/h5-8,15H,2-4,9-10H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNPOXUUMAKKPEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2(CCCCC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375275 | |

| Record name | 1-p-Tolylamino-cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99216-79-2 | |

| Record name | 1-p-Tolylamino-cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 P Tolylamino Cyclohexanecarboxylic Acid

Retrosynthetic Analysis and Strategic Disconnection Approaches

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available precursors. For 1-p-Tolylamino-cyclohexanecarboxylic acid, two primary disconnection strategies are evident.

The most intuitive disconnection is at the C-N bond, which separates the amino group from the cyclohexane (B81311) ring. This approach suggests two main forward-synthetic pathways:

Pathway A (Reductive Amination): This disconnection points to 1-oxocyclohexanecarboxylic acid (or its ester equivalent) and p-toluidine (B81030) as the key starting materials. The forward reaction would involve the formation of an imine or enamine intermediate, followed by reduction.

Pathway B (Nucleophilic Substitution): This strategy involves disconnecting the C-N bond, suggesting a precursor like 1-halocyclohexanecarboxylic acid and p-toluidine. The forward synthesis would be a nucleophilic substitution reaction.

A second major disconnection strategy involves breaking the C-C bond between the carboxylic acid group and the cyclohexane ring. This less common approach might involve the carboxylation of a pre-formed 1-(p-tolylamino)cyclohexane derivative. However, the C-N bond disconnection represents a more common and versatile approach in α-amino acid synthesis researchgate.netresearchgate.net.

Direct Amination Strategies for Cyclohexanecarboxylic Acid Precursors

Direct amination methods focus on introducing the p-toluidine moiety onto a C6-cyclic core that already contains the carboxylic acid group or a precursor.

This approach is conceptually based on the reaction of an amine with a carbonyl-containing substrate. A plausible route involves the use of an α-halo ester, such as methyl 1-bromocyclohexanecarboxylate. The synthesis would proceed via a nucleophilic substitution mechanism where p-toluidine displaces the bromide, followed by hydrolysis of the ester to yield the final carboxylic acid. Metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could also be employed to facilitate the formation of the C-N bond between an aryl amine and an α-halo ester.

Another classic method adaptable to this synthesis is the Strecker amino acid synthesis. This would involve a one-pot, multi-component reaction between cyclohexanone (B45756), p-toluidine, and a cyanide source (e.g., potassium cyanide). The resulting α-aminonitrile intermediate would then undergo hydrolysis to furnish the desired this compound.

Reductive amination is one of the most effective methods for synthesizing amines and their derivatives. youtube.com This pathway involves the reaction of a ketone with an amine to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine.

For the synthesis of this compound, the logical precursor is 1-oxocyclohexanecarboxylic acid or its corresponding ester. The reaction proceeds by mixing the keto-acid with p-toluidine, often under mildly acidic conditions to facilitate imine formation, followed by the addition of a reducing agent. youtube.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) being particularly effective because they are mild enough not to reduce the ketone starting material but are reactive towards the iminium ion intermediate. youtube.com

More recent advancements have demonstrated the reductive amination of carboxylic acids directly, using reagents like phenylsilane in the presence of a zinc acetate catalyst or TiF4 with borane-ammonia. rsc.orgnih.govnih.gov These one-pot methods proceed via an initial amidation followed by reduction of the resulting amide. nih.govrsc.org

| Precursor | Amine | Reducing Agent/Catalyst | Typical Conditions | Product Type |

|---|---|---|---|---|

| Ketone/Aldehyde | Primary/Secondary Amine | NaBH3CN, NaBH(OAc)3 | Mildly acidic (pH ~5) | Secondary/Tertiary Amine |

| Carboxylic Acid | Primary/Secondary Amine | PhSiH3 / Zn(OAc)2 | Toluene, reflux | Secondary/Tertiary Amine |

| Carboxylic Acid | Ammonia | H2 / Ru-W bimetallic catalyst | High temperature and pressure | Primary Amine kuleuven.be |

| Carboxylic Acid | Primary/Secondary Amine | BH3-NH3 / TiF4 | One-pot amidation then reduction | Borane-Amine Complex nih.gov |

Multi-Step Synthesis from Readily Available Starting Materials

Multi-step syntheses allow for greater control and flexibility in constructing the target molecule, often starting from simple and inexpensive materials.

Enamine chemistry, particularly the Stork enamine synthesis, provides a powerful tool for α-functionalization of carbonyl compounds. libretexts.orglibretexts.org While this method is primarily used for C-C bond formation, its principles can be adapted to synthesize precursors for this compound.

In a typical Stork reaction, a ketone (e.g., cyclohexanone) reacts with a secondary amine (e.g., pyrrolidine) to form a nucleophilic enamine. libretexts.orgmasterorganicchemistry.com This enamine can then react with various electrophiles. For the synthesis of our target molecule, a direct N-alkylation with a tolyl-containing electrophile is not standard. Instead, enamine chemistry could be used to introduce the carboxylic acid functionality or a precursor thereof. For example, the enamine of cyclohexanone could be reacted with an electrophilic carboxylating agent. The resulting 2-oxocyclohexanecarboxylic acid could then be converted to the target compound via reductive amination as described previously. This multi-step approach allows for the modular construction of the required functionalities on the cyclohexane ring. libretexts.org

The parent compound, this compound, is achiral. However, if substituents are present on the cyclohexane ring, stereocenters are created, and stereoselective synthesis becomes crucial. Several strategies can be employed to control the stereochemical outcome.

Chiral Auxiliaries: A chiral auxiliary can be attached to the starting material to direct the stereochemical course of a reaction, after which it is removed. For instance, a chiral amine could be used to form a chiral enamine, guiding the facial selectivity of an incoming electrophile.

Catalytic Asymmetric Synthesis: A chiral catalyst can be used to favor the formation of one enantiomer or diastereomer over another. For example, the reductive amination of a prochiral 1-oxo-cyclohexanecarboxylic acid derivative could be performed using a chiral catalyst and a reducing agent like H2, leading to an enantiomerically enriched product.

Enzymatic Resolution: A racemic mixture of the final product or an intermediate can be resolved using enzymes, such as lipases, which selectively react with one enantiomer. researchgate.net

Recent research has highlighted the stereoselective synthesis of various substituted 1-aminocyclohexanecarboxylic acid derivatives using methods like conjugate addition to chiral cyclohexenone substrates, demonstrating the feasibility of controlling stereochemistry in these cyclic systems. lmaleidykla.lt

Optimization of Reaction Conditions and Yields

The efficiency and yield of the synthesis of this compound are highly dependent on the careful optimization of several key reaction parameters. These include the choice of solvent, the selection of an appropriate catalyst and ligand system, and the precise control of temperature and pressure.

Solvent Effects on Reaction Efficacy

Commonly used solvents in Buchwald-Hartwig reactions include ethereal solvents such as 1,4-dioxane and tetrahydrofuran (B95107) (THF), as well as aromatic hydrocarbons like toluene and xylene. wuxiapptec.com The selection of the solvent can significantly impact the reaction outcome. For instance, in some cases, the use of toluene is favored due to the poor solubility of certain inorganic salts that can be inhibitory to the catalytic cycle. libretexts.org The polarity of the solvent can also be a determining factor; for some amination reactions, polar aprotic solvents may be beneficial, while for others, non-polar conditions are preferred. The choice of solvent is therefore a crucial parameter that must be empirically determined for the specific synthesis of this compound to maximize the yield and purity of the product.

| Solvent | Typical Reaction Temperature (°C) | Key Considerations |

|---|---|---|

| Toluene | 80-110 | Good for many Buchwald-Hartwig reactions; can help precipitate inhibitory salts. libretexts.orgwuxiapptec.com |

| 1,4-Dioxane | 80-110 | Commonly used ethereal solvent. wuxiapptec.com |

| Tetrahydrofuran (THF) | 60-80 | Lower boiling point, suitable for reactions at moderate temperatures. wuxiapptec.com |

Catalyst Selection and Activity

The heart of the Buchwald-Hartwig amination lies in the palladium catalyst and its associated ligand. The choice of this catalytic system is paramount for achieving high yields and good selectivity. The catalyst's role is to facilitate the oxidative addition of the aryl halide and the subsequent reductive elimination that forms the desired C-N bond. libretexts.org

Several generations of catalyst systems have been developed for the Buchwald-Hartwig reaction, each with improved activity and broader substrate scope. wikipedia.org The selection of the ligand is particularly critical, as it influences the stability and reactivity of the palladium center. Sterically hindered and electron-rich phosphine (B1218219) ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos, RuPhos), are often employed to promote the catalytic cycle. rug.nl For the synthesis of this compound, a screening of different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with various phosphine ligands would be necessary to identify the most active and selective catalyst system. The use of N-heterocyclic carbene (NHC) ligands has also emerged as a powerful alternative, offering high stability and activity. researchgate.net

| Palladium Precursor | Common Ligands | Typical Catalyst Loading (mol%) |

|---|---|---|

| Pd(OAc)₂ | XPhos, SPhos, RuPhos | 1-5 |

| Pd₂(dba)₃ | BINAP, DPPF | 0.5-2 |

| [Pd(NHC)(allyl)Cl] | IPr, SIPr | 1-3 |

Temperature and Pressure Parameter Studies

Temperature and pressure are critical physical parameters that directly influence the rate and efficiency of the synthesis. Buchwald-Hartwig aminations are typically conducted at elevated temperatures, often in the range of 80-110 °C, to overcome the activation energy of the oxidative addition and reductive elimination steps. wuxiapptec.com However, excessively high temperatures can lead to catalyst decomposition and the formation of unwanted side products. Therefore, careful optimization of the reaction temperature is crucial for maximizing the yield of this compound.

While most Buchwald-Hartwig reactions are performed at atmospheric pressure, in some cases, the use of elevated pressure can be advantageous. For instance, when working with volatile reactants or when trying to increase the concentration of gaseous reagents like carbon monoxide in related carbonylation reactions, conducting the reaction in a sealed vessel under pressure can be beneficial. For the synthesis of this compound, systematic studies varying the temperature would be conducted to find the optimal balance between reaction rate and product purity.

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

Following the completion of the synthetic reaction, a series of purification and isolation steps are necessary to obtain this compound in a highly pure form. The choice of purification techniques depends on the physical and chemical properties of the target compound and any impurities present in the reaction mixture.

A typical work-up procedure for a Buchwald-Hartwig reaction involves quenching the reaction, followed by an extractive work-up to separate the organic product from inorganic salts and the catalyst residues. The crude product is then often subjected to further purification.

Common purification methods for compounds like this compound include:

Crystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and then the solution is slowly cooled to induce the formation of crystals of the pure compound, leaving impurities in the mother liquor.

Column Chromatography: This technique is widely used to separate compounds based on their differential adsorption onto a stationary phase (e.g., silica gel). The crude mixture is loaded onto a column, and a solvent or a mixture of solvents (the mobile phase) is passed through the column to elute the components at different rates, allowing for their separation.

Acid-Base Extraction: Given the presence of a carboxylic acid group, the product can be selectively extracted into an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide). The aqueous layer is then separated and acidified to precipitate the pure carboxylic acid, which can be collected by filtration.

The final isolated product is typically characterized by various analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, to confirm its structure and purity.

Spectroscopic and Structural Elucidation of 1 P Tolylamino Cyclohexanecarboxylic Acid

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provide comprehensive data on the chemical environment of each nucleus and their connectivity.

For 1-p-Tolylamino-cyclohexanecarboxylic acid, the predicted ¹H NMR spectrum would show distinct signals for the protons on the p-tolyl group (aromatic protons and a methyl singlet), the cyclohexane (B81311) ring (a series of multiplets), and exchangeable protons from the amine (N-H) and carboxylic acid (O-H) groups. The acidic proton of the carboxylic acid is expected to appear significantly downfield, often in the 10-12 ppm range, as a broad singlet. libretexts.org The ¹³C NMR spectrum would correspondingly display signals for the aromatic carbons, the aliphatic carbons of the cyclohexane ring, the methyl carbon, and the highly deshielded carbonyl carbon of the carboxylic acid group (typically 160-180 ppm). libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Cyclohexane C1 | - | ~60-70 |

| Cyclohexane C2, C6 | ~1.5-2.2 | ~30-40 |

| Cyclohexane C3, C5 | ~1.2-1.8 | ~20-30 |

| Cyclohexane C4 | ~1.2-1.8 | ~25-35 |

| Carboxyl COOH | ~10-12 (broad) | ~175-185 |

| Amine NH | Variable, broad | - |

| Tolyl C1' | - | ~140-150 |

| Tolyl C2', C6' | ~6.6-6.8 (d) | ~115-125 |

| Tolyl C3', C5' | ~7.0-7.2 (d) | ~128-135 |

| Tolyl C4' | - | ~125-135 |

| Tolyl CH₃ | ~2.2-2.4 (s) | ~20-25 |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei. emerypharma.comyoutube.comsdsu.edu

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the adjacent methylene (B1212753) protons within the cyclohexane ring, allowing for the sequential assignment of the aliphatic spin system. It would also show a four-bond coupling correlation between the ortho- and meta-protons (C2'/C3' and C6'/C5') on the p-tolyl ring, confirming their relative positions. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct one-bond correlations between protons and the carbons they are attached to. emerypharma.com This technique would definitively link each proton signal from the cyclohexane and tolyl methyl groups to its corresponding carbon signal, confirming the assignments made from 1D spectra.

The N-H proton and the quaternary carbon of the cyclohexane ring (C1) as well as the tolyl carbons C1', C2', and C6'.

The cyclohexane protons at C2/C6 and the quaternary carbon C1 and the carboxyl carbon.

The ortho-protons (H2'/H6') of the tolyl ring and the ipso-carbon C1'.

The tolyl methyl protons and carbons C3', C4', and C5' of the aromatic ring.

Table 2: Key Expected HMBC Correlations for Structural Confirmation

| Proton(s) | Correlating Carbon(s) | Structural Information Confirmed |

| Cyclohexane H2/H6 | C1, COOH | Link between the cyclohexane ring and the carboxylic acid group. |

| Amine NH | C1, C1' | Connection of the amine to both the cyclohexane and tolyl rings. |

| Tolyl H2'/H6' | C1', C4' | Structure of the p-substituted tolyl ring. |

| Tolyl CH₃ | C3', C4', C5' | Position of the methyl group on the aromatic ring. |

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, regardless of their bonding connectivity. mdpi.com Cross-peaks in a NOESY spectrum indicate that protons are close to each other in space (typically within 5 Å). mdpi.com This is invaluable for determining the preferred three-dimensional conformation of the molecule in solution.

For this compound, key NOESY correlations would be expected between:

The ortho-protons of the tolyl ring (H2'/H6') and the axial or equatorial protons on the C2 and C6 positions of the cyclohexane ring. The specific pattern and intensity of these correlations would reveal the rotational preference (dihedral angle) around the C1-N bond.

The amine (N-H) proton and nearby protons on both the cyclohexane and tolyl rings, further defining the orientation of the substituent groups around the nitrogen atom. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. echemi.com

The IR spectrum of this compound would be characterized by several distinct absorption bands:

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the range of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer. echemi.comorgchemboulder.com

C-H Stretch (Aliphatic and Aromatic): Sharp peaks just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹) corresponding to the C-H stretches of the cyclohexane ring, and peaks just above 3000 cm⁻¹ for the aromatic C-H stretches.

N-H Stretch (Secondary Amine): A moderate, sharp absorption band is anticipated around 3300-3400 cm⁻¹.

C=O Stretch (Carboxylic Acid): A very strong and sharp absorption peak between 1690-1760 cm⁻¹, indicative of the carbonyl group. orgchemboulder.com

C=C Stretch (Aromatic): Several weaker absorptions in the 1450-1600 cm⁻¹ region.

C-O Stretch (Carboxylic Acid): A strong band in the 1210-1320 cm⁻¹ region. orgchemboulder.com

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500-3300 | Strong, Broad |

| Secondary Amine | N-H Stretch | 3300-3400 | Moderate |

| Aromatic C-H | C-H Stretch | 3000-3100 | Moderate |

| Aliphatic C-H | C-H Stretch | 2850-2960 | Strong |

| Carboxylic Acid | C=O Stretch | 1690-1760 | Strong |

| Aromatic Ring | C=C Stretch | 1450-1600 | Variable |

| Carboxylic Acid | C-O Stretch | 1210-1320 | Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers further structural clues. The molecular formula for this compound is C₁₄H₁₉NO₂, corresponding to a molecular weight of 233.31 g/mol . chemscene.com

Upon ionization, the molecular ion (M⁺˙) would likely undergo characteristic fragmentation. Predicted fragmentation pathways include:

Loss of the carboxyl group: A fragmentation resulting in a peak at m/z [M - 45]⁺.

Alpha-cleavage: Cleavage of the bond between the cyclohexane ring and the nitrogen atom or the tolyl group and the nitrogen atom.

Loss of the cyclohexane ring: Fragmentation leading to a tolylamine radical cation or a related fragment.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental composition of the molecular ion and its fragments. For this compound (C₁₄H₁₉NO₂), HRMS would confirm the calculated exact mass, distinguishing it from other potential compounds with the same nominal mass but different elemental formulas.

Table 4: Predicted Mass Spectrometry Data

| Ion | Formula | Calculated Exact Mass | Information Provided |

| [M]⁺˙ | [C₁₄H₁₉NO₂]⁺˙ | 233.1416 | Molecular weight and elemental composition via HRMS. |

| [M - COOH]⁺ | [C₁₃H₁₈N]⁺ | 188.1439 | Confirms presence of a carboxylic acid group. |

| [p-tolyl-NH₂]⁺˙ | [C₇H₉N]⁺˙ | 107.0735 | Indicates the tolylamine substructure. |

X-ray Crystallography for Solid-State Structural Determination

While NMR provides the structure in solution, X-ray crystallography offers the most definitive and high-resolution picture of a molecule's structure in the solid state. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

A successful X-ray crystallographic analysis of this compound would provide:

Unambiguous Connectivity: Absolute confirmation of the atomic connections.

Precise Structural Parameters: Highly accurate measurements of all bond lengths, bond angles, and dihedral angles.

Solid-State Conformation: The exact conformation of the cyclohexane ring (e.g., chair, boat) and the precise orientation of the p-tolylamino and carboxylic acid substituents (axial vs. equatorial).

Intermolecular Interactions: A detailed map of how the molecules pack in the crystal lattice, revealing intermolecular forces such as hydrogen bonding (e.g., between the carboxylic acid groups of adjacent molecules to form dimers) and van der Waals interactions. nih.gov

This technique provides the ultimate structural proof, serving as a benchmark against which data from other spectroscopic methods, particularly conformational analysis by NOESY, can be compared. nih.gov

Crystal Growth Techniques for this compound

The successful growth of single crystals of sufficient size and quality is a prerequisite for X-ray diffraction analysis. For a compound like this compound, several common techniques could be employed to obtain suitable crystals. The choice of method and solvent is often determined through empirical screening of various conditions.

Commonly utilized techniques include:

Slow Evaporation: A saturated solution of the compound in a suitable solvent or solvent mixture is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration facilitates the formation of well-ordered crystals. Potential solvents could include ethanol, methanol, acetone, or ethyl acetate, chosen based on the compound's solubility.

Solvent Diffusion: This method involves dissolving the compound in a "good" solvent and carefully layering a "poor" solvent (in which the compound is less soluble) on top. Diffusion of the poor solvent into the good solvent gradually reduces the solubility of the compound, leading to crystallization at the interface.

Vapor Diffusion: Similar to solvent diffusion, this technique involves placing a solution of the compound in a small, open container within a larger, sealed vessel containing a more volatile "poor" solvent. The vapor from the poor solvent slowly diffuses into the solution, inducing crystallization.

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in temperature reduces the solubility, promoting crystal growth.

Without experimental data, the specific conditions that would yield high-quality crystals of this compound remain hypothetical.

Unit Cell Parameters and Space Group Determination

Once a suitable single crystal is obtained, X-ray diffraction analysis is performed to determine its fundamental crystallographic parameters. These parameters define the size and shape of the unit cell—the basic repeating building block of the crystal lattice—and the symmetry of the arrangement of molecules within it.

A crystallographic study would determine the following:

Unit Cell Dimensions: The lengths of the three axes of the unit cell (a, b, and c) and the angles between them (α, β, and γ).

Crystal System: Based on the relationships between the unit cell parameters, the crystal would be classified into one of the seven crystal systems (e.g., triclinic, monoclinic, orthorhombic, etc.).

Space Group: This describes the complete symmetry of the arrangement of molecules within the unit cell, including translational and rotational symmetry elements.

Z Value: The number of molecules per unit cell.

The table below illustrates the type of data that would be generated from such an analysis.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal system | Data not available |

| Space group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Density (calculated) (g/cm³) | Data not available |

| Radiation type | Data not available |

Note: The data in this table is hypothetical and serves as an example of the parameters that would be determined from a single-crystal X-ray diffraction study. No published experimental data is currently available for this specific compound.

Intermolecular Interactions and Hydrogen Bonding Network Analysis

The arrangement of molecules in the solid state is governed by a variety of intermolecular forces, with hydrogen bonding often playing a dominant role, particularly in molecules containing both hydrogen bond donors (like the carboxylic acid -OH and the amine N-H) and acceptors (the carbonyl oxygen and the amine nitrogen).

A detailed analysis of the crystal structure of this compound would reveal:

Hydrogen Bonding Motifs: The specific patterns of hydrogen bonds formed between molecules. For instance, carboxylic acids frequently form dimeric structures through hydrogen bonds between their carboxyl groups. The presence of the amino group introduces further possibilities for hydrogen bonding, potentially leading to the formation of chains, sheets, or more complex three-dimensional networks.

Geometric Parameters of Hydrogen Bonds: The analysis would provide precise measurements of donor-hydrogen···acceptor distances and angles, which are indicative of the strength of these interactions.

Other Intermolecular Interactions: In addition to hydrogen bonding, other weaker interactions such as van der Waals forces, C-H···π interactions (between the cyclohexane or methyl C-H groups and the tolyl aromatic ring), and potential π-π stacking interactions between the aromatic rings of adjacent molecules would be identified and characterized.

The following table exemplifies the kind of data that would be extracted from an analysis of the hydrogen bonding network.

Interactive Data Table: Hypothetical Hydrogen Bond Geometry for this compound

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |

|---|---|---|---|---|

| O-H···O | Data not available | Data not available | Data not available | Data not available |

Note: D = donor atom, A = acceptor atom. The data in this table is hypothetical and illustrates the parameters that would be determined from a detailed analysis of the crystal structure. No published experimental data is currently available for this specific compound.

Theoretical and Computational Investigations of 1 P Tolylamino Cyclohexanecarboxylic Acid

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and associated properties.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules. researchgate.netmdpi.comchemrxiv.org For 1-p-Tolylamino-cyclohexanecarboxylic acid, DFT would be employed to find the most stable three-dimensional arrangement of its atoms, known as the ground state geometry.

The process begins by constructing an initial guess of the molecule's structure. The DFT calculation then iteratively adjusts the positions of the atoms to minimize the total electronic energy of the system. This energy minimization process leads to an optimized geometry where the forces on all atoms are negligible. For this particular molecule, key parameters that would be optimized include the bond lengths and angles of the cyclohexane (B81311) chair conformation, the orientation of the p-tolylamino and carboxylic acid substituents (whether they are in axial or equatorial positions), and the torsional angles describing the rotation around the C-N and C-C bonds connecting the substituents to the ring. The choice of functional (e.g., B3LYP) and basis set (e.g., 6-31G*) is crucial for obtaining accurate results. nih.gov

The expected outcome for this compound would be a chair conformation for the cyclohexane ring, as this is the most stable arrangement for such systems. sapub.org The bulky p-tolylamino and carboxylic acid groups would likely prefer to occupy the equatorial positions to minimize steric hindrance, specifically 1,3-diaxial interactions. sapub.org

Table 1: Predicted Optimized Geometrical Parameters for the Most Stable Conformer of this compound (Illustrative) This table is illustrative and contains hypothetical data based on known principles of conformational analysis, as specific computational results for this molecule were not found.

| Parameter | Predicted Value |

|---|---|

| Cyclohexane Conformation | Chair |

| p-Tolylamino Substituent Position | Equatorial |

| Carboxylic Acid Substituent Position | Equatorial |

| C-N Bond Length (Amino-Cyclohexane) | ~1.47 Å |

| C-C Bond Length (Carboxyl-Cyclohexane) | ~1.53 Å |

| N-C-C=O Dihedral Angle | Variable, dependent on H-bonding |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability, whereas a small gap suggests the molecule will be more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich p-tolylamino group, specifically the nitrogen atom and the aromatic ring, which can donate electron density. The LUMO would likely be distributed over the carboxylic acid group, which can act as an electron acceptor, particularly at the carbonyl carbon. DFT calculations would provide the energies of these orbitals and a visual representation of their spatial distribution.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound This table presents hypothetical data for illustrative purposes. Actual values would be obtained from specific DFT calculations.

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -5.5 | Localized on the p-tolylamino group |

| LUMO | -0.5 | Localized on the carboxylic acid group |

| HOMO-LUMO Gap | 5.0 | Indicates moderate chemical stability |

An Electrostatic Potential Surface (EPS), also known as a molecular electrostatic potential (MEP) map, illustrates the charge distribution within a molecule. It is generated by calculating the electrostatic potential at various points on the electron density surface. The surface is color-coded to indicate different regions of charge: red typically represents electron-rich areas (negative potential), which are prone to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent areas of intermediate potential.

For this compound, an EPS map would be expected to show a region of high negative potential (red) around the oxygen atoms of the carboxylic acid group and, to a lesser extent, the nitrogen atom of the amino group, reflecting the presence of lone pairs of electrons. A region of high positive potential (blue) would likely be found around the acidic hydrogen of the carboxyl group. The aromatic ring would show a moderately negative potential due to its pi-electron system. This map provides a valuable visual guide to the molecule's reactive sites and intermolecular interaction patterns, such as hydrogen bonding.

Conformation Analysis using Molecular Mechanics and Dynamics Simulations

While quantum mechanics provides detailed electronic information, molecular mechanics and dynamics are better suited for exploring the vast conformational space of flexible molecules like this compound.

The cyclohexane ring is not static; it can undergo a "chair flip" or ring inversion, where axial substituents become equatorial and vice versa. sapub.org Additionally, the bonds connecting the substituents to the ring can rotate. A Potential Energy Surface (PES) scan is a computational technique used to explore the energy changes associated with these conformational changes.

For this compound, a PES scan could be performed by systematically varying the key dihedral angles that define the ring's pucker and the orientation of the substituents. For each incremental change in a dihedral angle, the energy of the molecule is calculated, resulting in a plot of energy versus the geometric parameter. This analysis would reveal the energy barriers for the chair-boat-chair interconversion and for the rotation of the p-tolylamino and carboxylic acid groups. Such a scan would computationally confirm that the diequatorial conformer is the most stable and would quantify the energy penalty of adopting other conformations, such as those with one or both substituents in an axial position.

A molecule at a given temperature does not exist as a single, static structure but rather as a dynamic ensemble of interconverting conformations. Molecular Dynamics (MD) simulations are used to model this behavior. mdpi.commdpi.comresearchgate.net An MD simulation calculates the forces on each atom and uses Newton's laws of motion to predict their movements over time, typically on the scale of nanoseconds to microseconds.

By running an MD simulation of this compound (often in a simulated solvent to mimic real-world conditions), one can generate a large number of different conformations that the molecule can adopt, known as a conformational ensemble. Analyzing this ensemble provides information on the relative populations of different conformers, the flexibility of different parts of the molecule, and the typical hydrogen bonding patterns that might occur. For this molecule, MD simulations would likely show that while the diequatorial chair form is dominant, the molecule still exhibits significant flexibility, particularly in the orientation of the tolyl group and the carboxylic acid. This provides a more realistic picture of the molecule's behavior than a single, static optimized structure.

Reaction Mechanism Studies of this compound Formation

The most plausible synthetic route to this compound is the palladium-catalyzed Buchwald-Hartwig amination. libretexts.org This cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. wikipedia.org Computational studies are essential for mapping the detailed mechanism of this complex catalytic process. The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle consisting of three main stages: oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine followed by deprotonation by a base, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. wikipedia.orgnih.gov

Transition states (TS) are high-energy, transient molecular configurations that connect reactants, intermediates, and products along a reaction pathway. Locating and characterizing these structures using DFT is fundamental to understanding the reaction mechanism. A calculated transition state is confirmed by a vibrational frequency analysis, which must yield exactly one imaginary frequency corresponding to the atomic motion along the reaction coordinate. nih.gov

For the Buchwald-Hartwig amination, key transition states are associated with the oxidative addition and reductive elimination steps. The geometry of these transition states reveals the precise nature of bond-making and bond-breaking processes. For the formation of this compound, the reductive elimination TS would involve the palladium center, the phosphine (B1218219) ligand, the deprotonated amino group, and the cyclohexyl moiety.

Representative Geometric Parameters for a Buchwald-Hartwig Reductive Elimination Transition State

| Parameter | Description | Representative Value (Å) |

|---|---|---|

| C-N distance | The forming bond between the cyclohexyl carbon and the tolylamino nitrogen. | ~2.2 - 2.5 |

| Pd-N distance | The breaking bond between palladium and the nitrogen atom. | ~2.2 - 2.4 |

Note: These are typical bond distances found in DFT calculations of the reductive elimination transition state for similar Buchwald-Hartwig reactions and serve as illustrative examples. researchgate.net

Illustrative Energy Profile for the Formation of this compound via Buchwald-Hartwig Amination

| Species / State | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants + Catalyst | Isolated reactants and Pd(0) catalyst. | 0.0 |

| Oxidative Addition TS | Transition state for the C-Br bond cleavage and Pd-C/Pd-Br bond formation. | +18.5 |

| Pd(II) Intermediate | The stable intermediate after oxidative addition and amine coordination/deprotonation. | -5.0 |

| Reductive Elimination TS | Transition state for the C-N bond formation. | +21.0 |

Note: This table presents a hypothetical but representative energy profile for a Buchwald-Hartwig reaction where reductive elimination is the rate-determining step. The values are illustrative and based on published DFT studies of analogous systems. nih.govresearchgate.netacs.org

Chemical Reactivity and Derivatization of 1 P Tolylamino Cyclohexanecarboxylic Acid

Modifications at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for chemical modification, readily undergoing reactions to form esters, amides, and alcohols, which can be further derivatized.

Esterification and Amidation Reactions

Esterification of 1-p-Tolylamino-cyclohexanecarboxylic acid can be achieved through various methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid, is a common approach. Alternatively, reaction with alkyl halides under basic conditions can also yield the corresponding esters. These reactions are typically carried out under reflux to drive the equilibrium towards product formation.

Amidation involves the coupling of the carboxylic acid with a primary or secondary amine. This transformation often requires the activation of the carboxylic acid, for instance, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with the desired amine. Direct coupling methods employing reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) are also effective in facilitating amide bond formation.

Table 1: Examples of Esterification and Amidation Reactions

| Reactant | Reagent(s) | Product | Yield (%) |

|---|---|---|---|

| Methanol | H₂SO₄ (cat.) | Methyl 1-(p-tolylamino)cyclohexanecarboxylate | Not specified |

| Ethylamine | SOCl₂, then EtNH₂ | N-Ethyl-1-(p-tolylamino)cyclohexanecarboxamide | Not specified |

| Aniline | DCC | N-Phenyl-1-(p-tolylamino)cyclohexanecarboxamide | Not specified |

Reduction to Alcohol and Further Derivatization

The carboxylic acid functionality can be reduced to a primary alcohol, yielding (1-(p-tolylamino)cyclohexyl)methanol. Strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) are typically employed for this transformation. masterorganicchemistry.comlibretexts.orgreddit.comlibretexts.orgyoutube.com The reaction proceeds via a hydride attack on the carbonyl carbon, followed by a workup with water or dilute acid to protonate the resulting alkoxide. reddit.comlibretexts.orgyoutube.com

The resulting primary alcohol, (1-(p-tolylamino)cyclohexyl)methanol, is a versatile intermediate for further derivatization. It can undergo O-alkylation to form ethers or be converted to corresponding halides, opening pathways to a variety of other functional groups.

Reactions Involving the Amine Functional Group

The secondary amine in this compound is nucleophilic and can readily participate in acylation, sulfonylation, and alkylation reactions.

Acylation and Sulfonylation Reactions

Acylation of the secondary amine introduces an acyl group, forming an amide. This is typically achieved by reacting the parent compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the HCl or carboxylic acid byproduct. For instance, reaction with acetyl chloride would yield N-acetyl-1-(p-tolylamino)cyclohexanecarboxylic acid.

Sulfonylation involves the reaction of the amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base. unirioja.esresearchgate.netsvkm-iop.ac.invedantu.com This reaction results in the formation of a stable sulfonamide linkage. unirioja.esresearchgate.netsvkm-iop.ac.invedantu.com The choice of base is crucial to direct the reaction towards N-sulfonylation rather than O-sulfonylation of the carboxylic acid. svkm-iop.ac.in

Table 2: Acylation and Sulfonylation of the Amine Group

| Reagent | Base | Product |

|---|---|---|

| Acetyl chloride | Triethylamine | N-Acetyl-1-(p-tolylamino)cyclohexanecarboxylic acid |

| p-Toluenesulfonyl chloride | Pyridine | 1-(N-(p-Toluenesulfonyl)-p-tolylamino)cyclohexanecarboxylic acid |

Alkylation of the Secondary Amine

The secondary amine can be alkylated to a tertiary amine using various alkylating agents, such as alkyl halides or sulfates. The reaction is typically carried out in the presence of a base to deprotonate the amine, increasing its nucleophilicity. For example, N-methylation can be achieved using methyl iodide. rsc.orgnih.govnih.gov Care must be taken to control the reaction conditions to avoid over-alkylation, which would lead to the formation of a quaternary ammonium (B1175870) salt.

Cyclohexane (B81311) Ring Modifications

While the functional groups are the primary sites of reactivity, the cyclohexane ring itself can undergo modifications, although these reactions are generally less common and may require more forcing conditions.

Stereoselective Introduction of Additional Substituents

The stereoselective introduction of substituents onto the cyclohexane ring of this compound would likely require leveraging the existing functional groups to direct incoming reagents. Chiral auxiliaries or catalysts would be essential to control the stereochemistry of such transformations. While specific examples for this compound are not documented, general strategies for the stereoselective functionalization of cyclohexane rings often involve diastereoselective reactions guided by a chiral directing group or enantioselective catalysis.

For instance, the carboxylic acid or the amino group could be used to anchor a chiral auxiliary, which would then sterically hinder one face of the cyclohexane ring, directing electrophilic or nucleophilic attack to the opposite face. Alternatively, asymmetric catalysis, employing chiral metal complexes or organocatalysts, could facilitate the enantioselective introduction of new functional groups.

Ring Opening or Expansion Reactions

Ring opening of the cyclohexane moiety in this compound is not a commonly expected reaction under standard conditions due to the stability of the six-membered ring. Such a transformation would likely require harsh conditions or conversion to a more reactive intermediate.

Ring expansion, conversely, could be envisioned through several synthetic routes, often involving rearrangement reactions. For example, a Demjanov or Tiffeneau-Demjanov rearrangement could potentially be employed. This would necessitate the introduction of a leaving group on a carbon adjacent to a carbocation or a carbon bearing a nitrogen that can be converted to a diazonium salt. The subsequent 1,2-alkyl shift would result in the expansion of the cyclohexane ring to a cycloheptane (B1346806) derivative. However, the successful application of these methods to this compound has not been reported.

Aromatic Ring Functionalization (p-Tolyl Group)

The p-tolyl group of this compound is an electron-rich aromatic ring, making it susceptible to functionalization, particularly through electrophilic aromatic substitution. The amino and methyl groups are both activating and ortho-, para-directing.

Electrophilic Aromatic Substitution Reactions

The amino group, being a strong activating group, would direct incoming electrophiles to the positions ortho to it (and meta to the methyl group). The methyl group also directs ortho and para, with the para position already occupied by the amino-cyclohexanecarboxylic acid moiety. Therefore, electrophilic substitution would be expected to occur predominantly at the positions ortho to the amino group on the p-tolyl ring.

Common electrophilic aromatic substitution reactions that could potentially be applied include:

Nitration: Using a mixture of nitric acid and sulfuric acid.

Halogenation: Using bromine or chlorine with a Lewis acid catalyst.

Friedel-Crafts Alkylation/Acylation: Using an alkyl/acyl halide with a Lewis acid catalyst.

Sulfonation: Using fuming sulfuric acid.

The specific conditions for these reactions would need to be carefully optimized to avoid side reactions involving the other functional groups in the molecule.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. To apply these reactions to the p-tolyl group of this compound, it would first need to be functionalized with a suitable leaving group, typically a halide (Br, I) or a triflate. This could be achieved through electrophilic halogenation, as mentioned previously.

Once the aryl halide or triflate derivative is obtained, it could undergo various palladium-catalyzed cross-coupling reactions, such as:

Suzuki Coupling: With a boronic acid or ester to form a biaryl compound.

Heck Coupling: With an alkene to introduce a vinyl group.

Sonogashira Coupling: With a terminal alkyne to introduce an alkynyl group.

Buchwald-Hartwig Amination: With an amine to form a diarylamine.

The success of these reactions would depend on the choice of palladium catalyst, ligand, base, and solvent, as well as the compatibility of these conditions with the amino acid functionality.

Due to the lack of specific experimental data in the published literature for the reactions of this compound, data tables for these transformations cannot be provided.

Future Research Directions and Potential Applications

Exploration of Analogues and Homologues of 1-p-Tolylamino-cyclohexanecarboxylic Acid

The systematic modification of a lead compound is a fundamental strategy in chemical and pharmaceutical research to develop structure-activity relationships and optimize molecular properties. For this compound, the exploration of its analogues and homologues can be approached by modifying both the aromatic and cycloaliphatic moieties.

Varying Aromatic Substituents on the Amine

Table 1: Potential Aromatic Substituents and Their Predicted Effects

| Substituent | Position | Predicted Electronic Effect | Potential Impact on Molecular Properties |

| Methoxy (-OCH₃) | para | Electron-donating | Increased electron density on the aromatic ring, potentially enhancing π-π stacking interactions. |

| Nitro (-NO₂) | para | Electron-withdrawing | Decreased basicity of the amine and increased acidity of the carboxylic acid. |

| Chloro (-Cl) | meta | Electron-withdrawing (inductive), weak electron-donating (resonance) | Altered electrostatic potential surface, influencing crystal packing and solubility. |

| Trifluoromethyl (-CF₃) | para | Strongly electron-withdrawing | Significant impact on pKa values and potential for halogen bonding interactions. |

Modifications of the Cyclohexane (B81311) Ring Substitution Pattern

The cyclohexane ring offers several avenues for modification to explore conformational effects and introduce new functionalities. Research could be directed towards altering the substitution pattern of the amino and carboxyl groups. For instance, investigating the synthesis and properties of cis- and trans-isomers of 2-, 3-, and 4-p-tolylamino-cyclohexanecarboxylic acids would provide insights into how the spatial arrangement of the functional groups affects molecular packing and biological activity, should any be discovered. google.comgoogle.com Furthermore, the introduction of additional substituents, such as methyl or hydroxyl groups, on the cyclohexane ring could lock the ring into specific conformations, thereby influencing its interaction with other molecules. The synthesis of such derivatives could draw upon established methods for preparing substituted cyclohexanecarboxylic acids. researchgate.net

Development of Novel Synthetic Routes with Enhanced Efficiency or Selectivity

While the synthesis of aminocyclohexanecarboxylic acid derivatives is established, the development of more efficient and selective routes for this compound and its analogues is a valuable research direction. Current methods for similar compounds often involve multi-step procedures. google.com Future work could focus on developing catalytic methods that achieve the desired product in fewer steps and with higher yields. For example, the use of transition-metal-catalyzed amination reactions could provide a direct route to couple p-toluidine (B81030) with a suitable cyclohexane precursor. Additionally, exploring enzymatic resolutions or asymmetric catalysis could lead to the selective synthesis of specific stereoisomers, which is often crucial for biological applications.

Advanced Theoretical Modeling for Predictive Reactivity and Structure

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, guiding experimental work. For this compound and its analogues, density functional theory (DFT) calculations can be employed to predict molecular geometries, vibrational frequencies, and electronic properties. nih.gov Such studies can provide insights into the preferred conformations of the cyclohexane ring and the orientation of the p-tolylamino group. Furthermore, theoretical models can be used to calculate pKa values, dipole moments, and other physicochemical properties, which are essential for understanding the behavior of these compounds in different environments. chemrxiv.org Molecular dynamics simulations could also be used to study the aggregation behavior of these molecules in solution and their potential to form self-assembled structures.

Integration into Supramolecular Assemblies or Material Science Contexts

The combination of a hydrogen-bond-donating amine, a hydrogen-bond-accepting carboxylic acid, and an aromatic ring makes this compound an attractive building block for supramolecular chemistry and materials science. nih.govnih.govacs.org

Use as a Building Block in Complex Molecular Architectures

The functional groups on this compound can participate in a variety of non-covalent interactions, including hydrogen bonding and π-π stacking. rsc.org This makes it a promising candidate for the construction of self-assembled monolayers, liquid crystals, and porous organic frameworks. Future research could explore the self-assembly of this molecule on different surfaces or its co-crystallization with other molecules to form novel supramolecular architectures with interesting optical or electronic properties. The chirality of substituted cyclohexane derivatives could also be exploited to create chiral supramolecular structures. The ability of amino acids and their derivatives to form gels and other soft materials suggests that this compound could also be a precursor to new functional biomaterials. nih.gov

Table 2: Potential Supramolecular Applications and Key Interactions

| Application Area | Key Functional Groups Involved | Predominant Non-covalent Interactions |

| Crystal Engineering | Carboxylic acid, Amino group, Aromatic ring | Hydrogen bonding, π-π stacking |

| Gel Formation | Carboxylic acid, Amino group | Hydrogen bonding, van der Waals forces |

| Liquid Crystals | Aromatic ring, Cyclohexane ring | Anisotropic molecular shape, π-π stacking |

| Molecular Recognition | Carboxylic acid, Amino group | Hydrogen bonding, electrostatic interactions |

Investigation of Self-Assembly Properties

Future research into this compound is poised to explore its potential for spontaneous organization into ordered supramolecular structures. The molecule's unique architecture, which combines a rigid cyclohexyl core with functional groups known to participate in directional non-covalent interactions, makes it a compelling candidate for self-assembly studies. The primary driving forces anticipated to govern this process are hydrogen bonding, π-π stacking, and hydrophobic interactions. taylorandfrancis.comnih.gov

Detailed investigation would likely focus on the powerful and directional nature of hydrogen bonds. The carboxylic acid moiety is a potent hydrogen bond donor and acceptor, capable of forming robust, centrosymmetric dimers through O-H···O interactions. researchgate.net This is a common and highly predictable supramolecular synthon in crystal engineering. Furthermore, the secondary amine (N-H) group can act as a hydrogen bond donor, potentially interacting with the carbonyl oxygen of a neighboring molecule's carboxylic acid group (N-H···O). This interplay between different hydrogen bonding motifs could lead to the formation of extended one-dimensional tapes or two-dimensional sheets. Studies on analogous aminocyclohexanecarboxylic acid derivatives have revealed the formation of helicoidally extended chains and other complex hydrogen-bonding patterns in the solid state. researchgate.netwisc.edu

The presence of the aromatic p-tolyl group introduces the possibility of π-π stacking interactions. iaea.org These interactions, arising from the alignment of the electron-rich aromatic rings, could serve to reinforce the structures formed by hydrogen bonding, adding another dimension of stability and directionality to the assembly. The orientation of the tolyl groups relative to the cyclohexyl ring will be critical in determining the efficiency of this stacking.

Finally, the non-polar cyclohexyl and methyl groups will contribute through weaker, non-directional van der Waals and hydrophobic interactions. In aqueous or highly polar environments, the aggregation of these hydrophobic moieties would be a significant driving force for assembly, potentially leading to the formation of micelles, vesicles, or hydrogels.

Systematic studies would be required to understand how environmental conditions influence the self-assembly process. The choice of solvent, concentration, temperature, and pH could all be used to tune the resulting supramolecular architecture. For instance, polar, protic solvents might compete for hydrogen bonding sites and disrupt assembly, whereas non-polar solvents could enhance it.

The table below outlines key parameters and expected observations in a hypothetical study investigating the self-assembly properties of this compound.

| Parameter Under Investigation | Experimental Technique | Hypothetical Observation/Metric | Expected Trend |

| Solvent Polarity | Dynamic Light Scattering (DLS) | Average Aggregate Size (d, nm) | Aggregate size decreases with increasing solvent polarity due to disruption of hydrogen bonds. |

| Concentration | Fluorescence Spectroscopy (using a probe like Pyrene) | Critical Aggregation Concentration (CAC) | A distinct CAC is observed in non-polar solvents, indicating the onset of aggregation. |

| Temperature | Circular Dichroism (CD) Spectroscopy | Molar Ellipticity at a specific wavelength | A sharp change in the CD signal at a certain temperature may indicate a disassembly transition. |

| pH | Zeta Potential Measurement | Surface Charge (mV) | The surface charge will vary significantly around the pKa of the carboxylic acid and pKb of the amine, influencing electrostatic interactions and aggregate stability. |

By systematically exploring these avenues, future research could unlock the potential to control the assembly of this compound into well-defined nanostructures. Such controlled assemblies are a cornerstone of materials science, with potential applications in areas like responsive gels, templates for nanomaterial synthesis, and platforms for molecular recognition.

Q & A

Q. What are the recommended synthetic routes for 1-p-Tolylamino-cyclohexanecarboxylic acid in academic laboratories?

Methodological Answer:

- Key Synthesis Strategies :

- Hofmann Rearrangement : Electro-induced Hofmann rearrangement of precursors like ethyl(E)-3-nitroacrylate can yield cyclopropane derivatives, which may be adapted for synthesizing the target compound via functional group transformations .

- Coupling Reactions : Use of Fmoc-protected intermediates (e.g., 1-(Fmoc-amino)cyclohexanecarboxylic acid) enables selective deprotection and coupling with p-toluidine derivatives under mild acidic conditions .

- Critical Considerations :

Q. How should researchers characterize the structural and spectral properties of this compound?

Methodological Answer:

- Analytical Techniques :

- High-Resolution Mass Spectrometry (HRMS) : Use Orbitrap Elite or Q Exactive Plus instruments with ESI ionization for accurate mass determination (e.g., molecular formula C14H19NO2) and fragmentation patterns .

- NMR Spectroscopy : Assign conformational isomers using <sup>1</sup>H and <sup>13</sup>C NMR, focusing on cyclohexane ring proton coupling constants (J values) .

| Instrument | Ionization Method | Spectral Resolution |

|---|---|---|

| Orbitrap Elite | ESI | FT (Fourier Transform) |

| Q Exactive Plus Orbitrap | ESI | FT |

Q. What are the solubility and stability profiles of this compound under experimental conditions?

Methodological Answer:

- Solubility Data :

- Stability :

Advanced Research Questions

Q. How does the p-Tolylamino substituent influence the conformational dynamics of the cyclohexane ring?

Methodological Answer:

- Computational and Experimental Approaches :

- DFT Calculations : Optimize geometries using B3LYP/6-31G(d) to compare chair, boat, and twist-boat conformers. The bulky p-Tolyl group favors equatorial positioning, increasing steric strain in chair conformers .

- X-ray Crystallography : Resolve crystal structures to validate computational predictions. Substituent-induced ring puckering can alter hydrogen-bonding networks .

Q. What methodologies are effective for enantiomeric resolution of this compound?

Methodological Answer:

- Chiral Resolution Techniques :

- Chiral HPLC : Use Chiralpak IA/IB columns with hexane:isopropanol (90:10) mobile phase. Monitor enantiomeric excess (ee) via UV detection at 254 nm .

- Enzymatic Kinetic Resolution : Lipase-mediated acyl transfer selectively modifies one enantiomer, enabling separation. Optimize reaction time to avoid racemization .

Q. How can researchers resolve contradictions in biological activity data for derivatives of this compound?

Methodological Answer:

- Troubleshooting Framework :

- Purity Verification : Confirm compound purity via HRMS and HPLC (>98%) to rule out impurities affecting bioactivity .

- Stereochemical Analysis : Compare activity of enantiomers (e.g., (1S,2S) vs. (1R,2R)) to identify stereospecific effects .

- Assay Reproducibility : Standardize cell-based assays (e.g., COX inhibition protocols) across labs, controlling for pH, temperature, and solvent concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.